Methyl4-bromo-5-(methylthio)furan-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3S It is a furan derivative, characterized by the presence of a bromine atom and a methylthio group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with methylthiol in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-(methylthio)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Methyl 4-bromo-5-(methylsulfinyl)furan-2-carboxylate, Methyl 4-bromo-5-(methylsulfonyl)furan-2-carboxylate.
Reduction: Methyl 5-(methylthio)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-bromo-5-(methylthio)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and methylthio groups may allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar in structure but with a pyrimidine ring instead of a furan ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom and a nitro group instead of a bromine and methylthio group.
Uniqueness: Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, with a focus on its antibacterial and anticancer properties.
Synthesis
The synthesis of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate typically involves the reaction of furan derivatives with brominated compounds. Various methods such as Suzuki-Miyaura cross-coupling reactions have been employed to obtain derivatives with enhanced biological activity. The compound can be characterized using techniques like NMR and MS for structural confirmation.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate against various strains of bacteria, including multidrug-resistant pathogens.
- Methodology : The antibacterial activity was evaluated using the agar well diffusion method, where different concentrations of the compound were tested against clinically isolated bacteria.
- Results :
Concentration (mg/well) | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
10 | 10 | 250 |
20 | 14 | 125 |
30 | 16 | 62.5 |
40 | 18 | 31.25 |
50 | 20 | 15.625 |
Anticancer Activity
The compound has also been investigated for its anticancer properties against various cancer cell lines.
- Methodology : Cytotoxicity was assessed using the MTT assay on HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (normal monkey kidney) cell lines.
- Results :
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | 75.00 |
Vero | >100 |
Case Studies
A notable study demonstrated the effectiveness of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate in reducing bacterial load in infected models. In vivo experiments showed a marked decrease in bacterial counts in treated groups compared to controls, supporting its potential therapeutic application in treating infections caused by resistant bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between Methyl 4-bromo-5-(methylthio)furan-2-carboxylate and target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound binds effectively to active sites, potentially disrupting essential bacterial functions .
Properties
Molecular Formula |
C7H7BrO3S |
---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
methyl 4-bromo-5-methylsulfanylfuran-2-carboxylate |
InChI |
InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-5)12-2/h3H,1-2H3 |
InChI Key |
NXMDWMWAMQIEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)SC)Br |
Origin of Product |
United States |
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